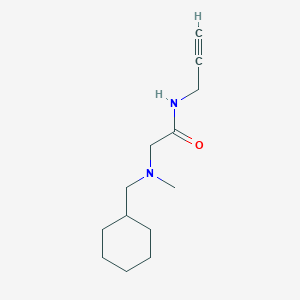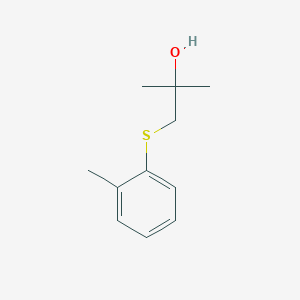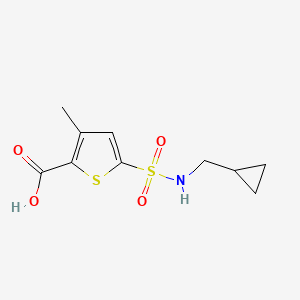
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfamoyl group attached to a cyclopropylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbon sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Substitution with the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonamide is reacted with the thiophene ring.
Attachment of the Cyclopropylmethyl Moiety: The cyclopropylmethyl group can be attached through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(n-(Cyclopropylmethyl)sulfamoyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylfuran-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. Additionally, the combination of the sulfamoyl group and the cyclopropylmethyl moiety provides distinct steric and electronic characteristics that can affect its interactions with biological targets.
特性
分子式 |
C10H13NO4S2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
5-(cyclopropylmethylsulfamoyl)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-6-4-8(16-9(6)10(12)13)17(14,15)11-5-7-2-3-7/h4,7,11H,2-3,5H2,1H3,(H,12,13) |
InChIキー |
FTPSGTUSHZYWHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
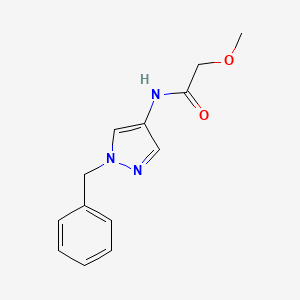
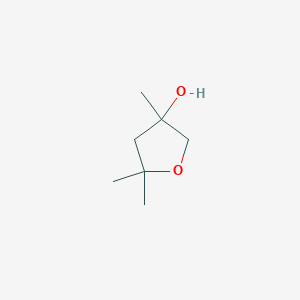
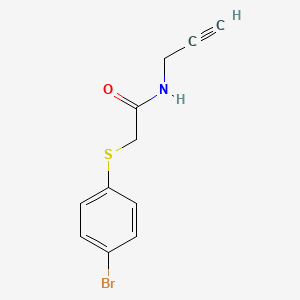
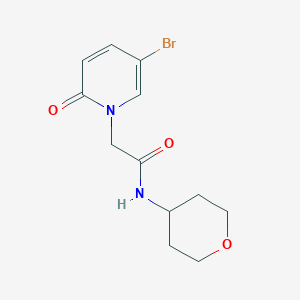
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
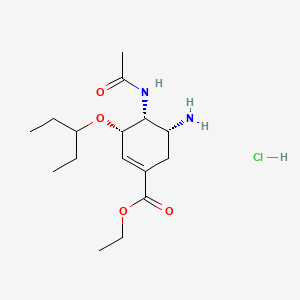
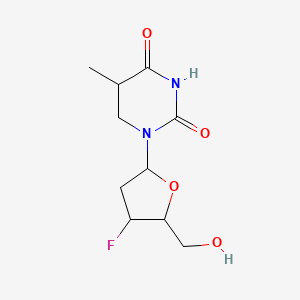
![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
